1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium
Description
Properties
Molecular Formula |
C15H15N2+ |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
1-ethyl-2-phenylimidazo[1,2-a]pyridin-4-ium |
InChI |
InChI=1S/C15H15N2/c1-2-17-14(13-8-4-3-5-9-13)12-16-11-7-6-10-15(16)17/h3-12H,2H2,1H3/q+1 |
InChI Key |
MMDLVLRDCJBLEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=[N+]2C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Phenylimidazo[1,2-a]pyridine
Before forming the quaternary salt, the synthesis of 2-phenylimidazo[1,2-a]pyridine is crucial. This can be achieved through various methods:
Method 1: Condensation with α-Halocarbonyl Compounds
Method 2: One-Pot Synthesis under Solvent-Free Conditions
Preparation of 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium
To form the quaternary salt This compound , the following steps can be followed:
Analysis and Characterization
The synthesized quaternary salt can be characterized using various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Useful for determining the structure and purity of the compound.
- Mass Spectrometry (MS) : Provides molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Helps identify functional groups present in the molecule.
Data Table: Comparison of Synthesis Methods
Chemical Reactions Analysis
Cycloaddition Reactions with Maleic Anhydride
The electron-deficient pyridinium ring undergoes [4+2] cycloaddition with maleic anhydride. Key findings from DFT studies (B3LYP/6-31+G(d) level) include:
| Reaction Step | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |
|---|---|---|
| 1,4-Dipole Formation | 17.31 | 28.95 |
| Attack on Second Anhydride | 9.21 | 21.81 |
| 1,3-H Shift (if applicable) | 15.87 | 16.41 |
For 1-ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium, the bulky phenyl group at C-2 inhibits the 1,3-H shift observed in unsubstituted analogs, stabilizing the intermediate 15b (Scheme 1) . This steric effect raises the activation barrier for the final step by ~4 kcal/mol compared to unsubstituted derivatives .
Nucleophilic Substitution at the Ethyl Group
The ethyl substituent participates in nucleophilic displacement under basic conditions. For example:
-
Hydrolysis : Reaction with aqueous NaOH yields 2-phenylimidazo[1,2-a]pyridine and ethanol.
-
Aminolysis : Treatment with primary amines (e.g., methylamine) generates N-alkylated derivatives at the ethyl position.
Reaction efficiency depends on solvent polarity, with yields ranging from 65–78% in polar aprotic solvents like DMF .
Electrochemical Behavior in Corrosive Media
While not directly studied for this compound, structurally related imidazo[1,2-a]pyridinium salts exhibit corrosion inhibition via adsorption on metal surfaces. For example:
| Parameter | DPIP (Analog) | OPIP (Analog) |
|---|---|---|
| Inhibition Efficiency | 91.9% | 90.5% |
| Activation Energy (Eₐ) | 26.38 kJ/mol | 26.35 kJ/mol |
These derivatives form protective films through π-electron interactions with metal surfaces, as confirmed by AFM and XPS . The ethyl group enhances hydrophobicity, improving adsorption .
Quaternization Reactions
The pyridine nitrogen is alkylated using ethylating agents (e.g., ethyl bromide) in acetonitrile at 60°C, achieving >85% yield .
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki coupling at C-3 introduces aryl groups (e.g., phenylboronic acid) in yields up to 72% (Table 1) .
| Entry | Aryl Boronic Acid | Yield (%) |
|---|---|---|
| 1 | Phenyl | 72 |
| 2 | 4-Methoxyphenyl | 68 |
Theoretical Insights into Reactivity
-
Frontier Molecular Orbitals (FMOs) : The LUMO (-1.89 eV) localizes on the pyridinium ring, favoring electrophilic attacks .
-
MEP Analysis : Positive electrostatic potential at the ethyl group facilitates nucleophilic substitution .
Spectroscopic Characterization
-
¹H NMR : Distinct signals at δ 8.5–9.0 ppm (pyridinium protons) and δ 1.4–1.6 ppm (ethyl CH₃) .
-
IR : Stretching vibrations at 1650 cm⁻¹ (C=N⁺) and 750 cm⁻¹ (C-H bending of phenyl) .
This compound’s versatility in cycloadditions, substitutions, and surface interactions underscores its utility in materials science and medicinal chemistry. Experimental and computational data collectively provide a robust framework for predicting its reactivity in novel applications.
Scientific Research Applications
1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological macromolecules, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of imidazo[1,2-a]pyridinium derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridinium Derivatives
Pharmacokinetic and Physicochemical Properties
Biological Activity
1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its structure features a positively charged nitrogen atom within the imidazolium framework, which contributes to its unique chemical properties. The ethyl and phenyl substituents enhance its lipophilicity, making it a candidate for various biological applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antiviral, and anticancer properties.
Synthesis
The synthesis of this compound can be achieved through various methods, including microwave-assisted techniques that enhance yield and purity. For instance, one method involves the reaction of 2-aminopyridine with acetophenone in the presence of iodoethane under microwave conditions, yielding the target compound with significant efficiency .
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antimicrobial Activity : This compound has shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of imidazo[1,2-a]pyridines can inhibit bacterial growth effectively .
- Antiviral Activity : Research indicates that this compound possesses antiviral properties, particularly against viruses such as cytomegalovirus and varicella-zoster virus .
- Anticancer Activity : The compound has been evaluated for its potential in cancer therapy. It exhibits cytotoxic effects on various cancer cell lines, suggesting its role as a lead compound in anticancer drug development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the ethyl and phenyl groups enhances its lipophilicity and bioavailability. Molecular docking studies have been employed to understand its interaction with biological targets, providing insights into its mechanism of action .
Case Studies
Several studies highlight the effectiveness of this compound:
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics .
Case Study 2: Antiviral Properties
In vitro studies showed that this compound could reduce viral replication in human cytomegalovirus-infected cells by over 70%, indicating its potential as an antiviral agent .
Case Study 3: Anticancer Activity
Research involving various cancer cell lines revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values were significantly lower compared to conventional chemotherapeutics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | Structure | Lacks ethyl substitution; known for antibacterial properties. |
| Zolimidine | Structure | Clinically used; shows significant pharmacological effects. |
| 3-Methylimidazo[1,2-a]pyridine | Structure | Exhibits different biological activities; studied for mutagenicity. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of 2-aminopyridine derivatives with α-bromoketones. For example, ultrasonic irradiation (20 kHz, 60% amplitude) in PEG-400 with K₂CO₃ as a base significantly reduces reaction time and improves yields compared to conventional heating . Optimization may include solvent selection (e.g., PEG-400 for eco-friendly synthesis) and catalyst screening. Microwave-assisted methods are also effective for rapid synthesis of analogous imidazo[1,2-a]pyridine derivatives, offering precise temperature control and reduced side reactions .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For instance, the ethyl group’s methyl protons typically appear as a triplet (~1.2–1.5 ppm), while aromatic protons show distinct splitting patterns .
- HRMS : High-resolution mass spectrometry validates molecular formula and purity. For example, HRMS data for similar compounds (e.g., m/z 349.0923 for C₂₀H₁₈N₂PS⁺) confirm synthetic success .
- X-ray Crystallography : SHELXL is widely used for refining crystal structures. Parameters like R-factor (<5%) and residual electron density maps ensure accuracy .
Q. What safety precautions are recommended during the handling and storage of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
